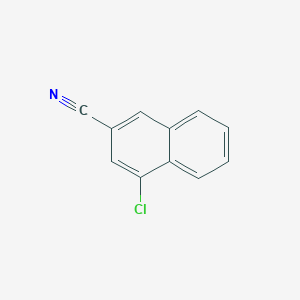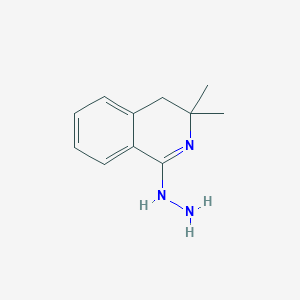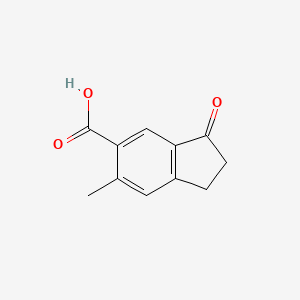
4-Chloro-2-naphthonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-naphthonitrile is an organic compound with the molecular formula C10H6ClN It is a derivative of naphthalene, where a chlorine atom is substituted at the 4th position and a nitrile group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-naphthonitrile can be synthesized through various methods. One common approach involves the chlorination of 2-naphthonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. Another method involves the Sandmeyer reaction, where 2-naphthylamine is diazotized and then treated with copper(I) chloride to introduce the chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 4-amino-2-naphthonitrile or 4-thio-2-naphthonitrile.
Reduction: Formation of 4-chloro-2-naphthylamine.
Oxidation: Formation of 4-chloro-2-naphthoic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-naphthonitrile largely depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These reactive sites allow the compound to interact with various molecular targets, potentially disrupting biological pathways or facilitating the formation of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-naphthonitrile: Similar structure but with chlorine at the 2nd position.
4-Bromo-2-naphthonitrile: Bromine substituted instead of chlorine.
2-Naphthonitrile: Lacks the chlorine substitution.
Uniqueness
4-Chloro-2-naphthonitrile is unique due to the specific positioning of the chlorine and nitrile groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions in chemical synthesis and potential biological activities that are not observed in its analogs.
Eigenschaften
Molekularformel |
C11H6ClN |
|---|---|
Molekulargewicht |
187.62 g/mol |
IUPAC-Name |
4-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H |
InChI-Schlüssel |
QTZPTPWRXRIIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)


![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)

![6,8-Dichloro-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11907328.png)

![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)

![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)

![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)

